molecular formula C19H17N5O4S2 B2939025 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-78-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2939025
CAS RN: 1021215-78-0
M. Wt: 443.5
InChI Key: YAEPSMJVMYMZGM-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C19H17N5O4S2 and its molecular weight is 443.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Library Development

The development of chemical libraries for screening in various biological and chemical studies is a fundamental application of complex heterocyclic compounds like 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. Volochnyuk et al. (2010) demonstrated a methodology for generating a library of fused pyridine-4-carboxylic acids, which includes structures related to the target compound through Combes-type reactions. This process facilitates amide coupling and esterification among other transformations, showcasing the compound's versatility in synthetic chemistry applications (Volochnyuk et al., 2010).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a critical area of research due to their widespread applications in drug development and material science. El-Essawy et al. (2011) explored the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on pyrazolopyridine derivatives, highlighting the chemical flexibility and potential pharmacological relevance of these structures (El-Essawy & Rady, 2011).

Functionalization and Derivative Formation

Further chemical functionalization of pyrazolopyridine structures provides insights into the synthesis of new compounds with potential biological activities. Yıldırım, Kandemirli, and Demir (2005) discussed the transformation of 1H-pyrazole-3-carboxylic acid into various derivatives, including carboxamide and imidazo[4,5-b]pyridine, showcasing the structural modification capabilities of these compounds for targeted biological properties (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Anticancer Activities

Research into the biological activities of pyrazolopyridine derivatives has identified potential antimicrobial and anticancer properties. Zaki, Al-Gendey, and Abdelhamid (2018) synthesized and evaluated various pyridine, thioamide, and thiazole derivatives, demonstrating their significant antimicrobial and anticancer activities. This study underscores the therapeutic potential of structurally complex heterocyclic compounds in addressing various diseases (Zaki, Al-Gendey, & Abdelhamid, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can have a calming effect on neuronal activity.

Pharmacokinetics

Similar compounds have been shown to have good metabolic stability . This suggests that the compound may have a long half-life in the body, allowing for sustained activation of GIRK channels.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S2/c1-11-16-13(18(25)22-19-20-5-7-29-19)9-14(15-3-2-6-28-15)21-17(16)24(23-11)12-4-8-30(26,27)10-12/h2-3,5-7,9,12H,4,8,10H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPSMJVMYMZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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